molecular formula C22H25ClFN3O4S B2813749 N1-(4-chlorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-77-0

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2813749
CAS RN: 898460-77-0
M. Wt: 481.97
InChI Key: KDYBLFRRDLXKOF-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClFN3O4S and its molecular weight is 481.97. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

Research has demonstrated the feasibility of synthesizing radiolabeled compounds for potential use in studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET). For example, a study by Katoch-Rouse and Horti (2003) explored the nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiotracers like [18F] NIDA-42033 with high specific radioactivity and purity, indicating its potential for neuroimaging applications (Katoch-Rouse & Horti, 2003).

Antibacterial Activity

A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The compounds exhibited moderate inhibitory activities against various bacterial strains, indicating the potential of such structures for the development of new antibacterial agents (Iqbal et al., 2017).

Anticancer and Alzheimer's Disease Treatment Potential

Another study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to evaluate their potential as drug candidates for Alzheimer’s disease treatment. The compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), highlighting the research into developing novel therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

Antimicrobial Applications

Vinaya et al. (2009) prepared derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and evaluated their antimicrobial activity against pathogens affecting tomato plants. This study provides insights into the application of such compounds in agricultural settings to combat plant diseases (Vinaya et al., 2009).

Synthesis and Spectral Studies

Research by Amala et al. (2019) on synthesized picrate compounds, including 3-ethyl-5-methyl-2,6-bis(4-chlorophenyl)piperidin-1-ium picrate, explored their UV-visible spectra and fluorescence properties. Such studies are crucial for understanding the photophysical properties of new compounds with potential applications in materials science and sensor technologies (Amala et al., 2019).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O4S/c1-15-14-19(9-10-20(15)24)32(30,31)27-13-3-2-4-18(27)11-12-25-21(28)22(29)26-17-7-5-16(23)6-8-17/h5-10,14,18H,2-4,11-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYBLFRRDLXKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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